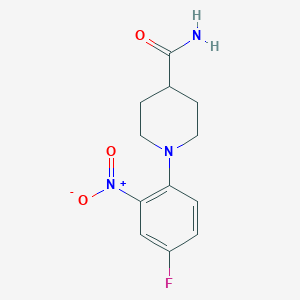

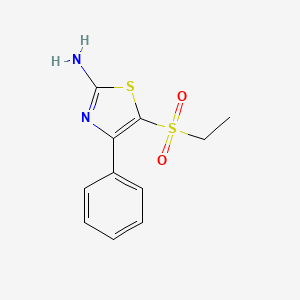

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a novel aromatic unsymmetrical diamine monomer containing a thiazole ring, 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT), was synthesized and used to prepare a series of polyimides . Another study reported the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles through a multicomponent condensation reaction . Additionally, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from acetophenones, which were then converted to the title compounds . A rapid synthetic strategy for 2-amino-4-aryl-5-arylsulfonyl thiazoles was also developed using a one-pot method .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectroscopic methods. X-ray crystallographic studies have been conducted to understand the binding of thiazole-sulfonamide moieties to the zinc ion in human carbonic anhydrase . The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole have been determined, revealing hydrogen-bonded dimers and quartets .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is highlighted in the synthesis processes and the formation of various compounds. The multicomponent reactions used to synthesize thiazolo[3,2-a]pyridine-6-carbonitriles involve the condensation of malononitrile, aromatic aldehydes, and 2-phenylsulfonylmethylenethiazolidin-4-one . The formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox chemistry and the formation of dimeric structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are diverse. The polyimides derived from APPT exhibited high thermal stability, good solubility in strong dipolar solvents, and outstanding mechanical properties . The novel structures synthesized in the multicomponent reactions were characterized by physical and spectroscopic methods, indicating moderate to excellent yields and the potential for diverse applications . The antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides against Gram-positive and Gram-negative bacteria suggests their significance in pharmaceutical research .

Aplicaciones Científicas De Investigación

-

- Thiazole compounds have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro (in a controlled lab environment) or in vivo (in a living organism) to determine their effects .

- The results or outcomes obtained also vary widely. For example, some thiazole derivatives have been found to have antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

- 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is a product for proteomics research .

- The methods of application or experimental procedures in proteomics research often involve using the compound in various biochemical assays to study protein function .

- The results or outcomes obtained would depend on the specific experiment conducted .

Propiedades

IUPAC Name |

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQNFSFLIVVYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650208 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole | |

CAS RN |

1000018-52-9 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)